molecular formula C8H15NO3 B2477180 1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester CAS No. 284684-20-4

1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester

Cat. No.: B2477180
CAS No.: 284684-20-4
M. Wt: 173.21 g/mol
InChI Key: NHVXCIGJXDKILT-UHFFFAOYSA-N
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Description

1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester is a complex organic compound with a unique structure that includes a hydroxyl group, an amino group, and a carboxylic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with cyclohexanone.

    Esterification: The conversion of the carboxylic acid group to a methyl ester.

Each of these steps requires specific reagents and conditions. For example, hydroxylation might be achieved using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. Amination could involve the use of ammonia or an amine under suitable conditions. Esterification typically requires an alcohol (methanol) and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and amino groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2beta-Hydroxy-1alpha-aminocyclohexanecarboxylic acid methyl ester: Similar structure but different stereochemistry.

    1beta-Hydroxy-2alpha-aminocyclopentanecarboxylic acid methyl ester: Similar functional groups but different ring size.

    1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid ethyl ester: Similar structure but different ester group.

Uniqueness

1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

284684-20-4

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 2-amino-1-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C8H15NO3/c1-12-7(10)8(11)5-3-2-4-6(8)9/h6,11H,2-5,9H2,1H3

InChI Key

NHVXCIGJXDKILT-UHFFFAOYSA-N

SMILES

COC(=O)C1(CCCCC1N)O

Canonical SMILES

COC(=O)C1(CCCCC1N)O

solubility

not available

Origin of Product

United States

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